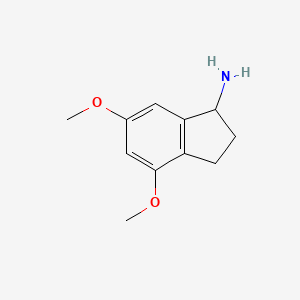
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and an amine group at position 1 on the indane structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves the Michael addition reaction. This reaction is performed on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, which serves as the starting material. Various nucleophiles, such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole, are used under Michael addition reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalysts and specific reaction conditions to ensure the stability and purity of the final product. The reaction progress and stability of the synthesized derivatives are monitored using techniques such as FT-IR, 1H, and 13C NMR spectroscopy, as well as elemental analysis .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like piperidine and imidazole. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Michael addition reaction with piperidine results in the formation of a stable compound that can be purified through column chromatography .
Applications De Recherche Scientifique
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an acetylcholine esterase inhibitor, which increases the levels of acetylcholine in the brain and helps in the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound is used as a starting material for the synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine.
1H-Inden-1-amine, 2,3-dihydro-: This compound shares a similar indane structure but lacks the methoxy groups.
Donepezil: This compound is an acetylcholine esterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 4 and 6 enhances its stability and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
907973-37-9 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6,10H,3-4,12H2,1-2H3 |
Clé InChI |
BMMIJBKOOXDOQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC2N)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
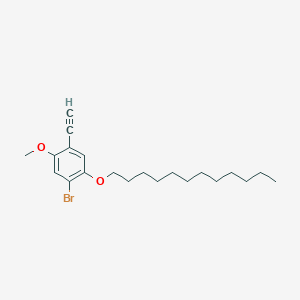
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
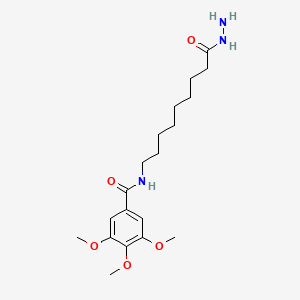
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)


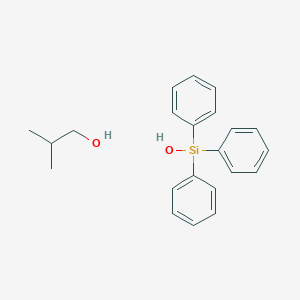
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
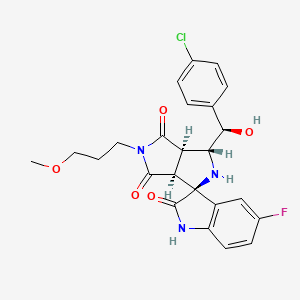
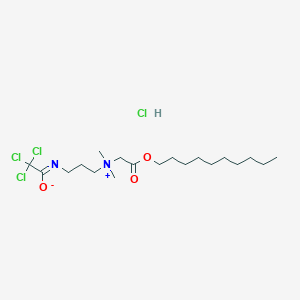
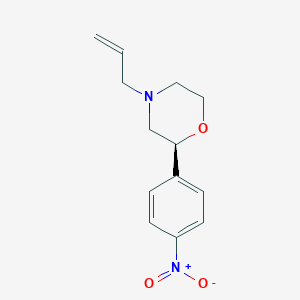
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
